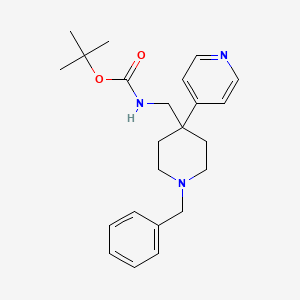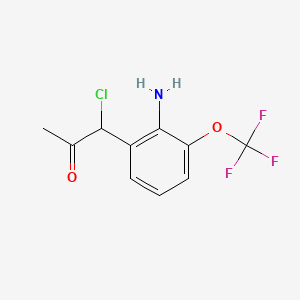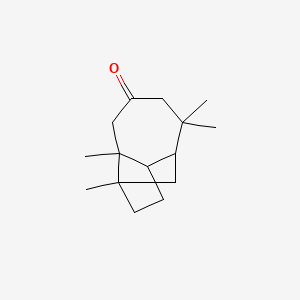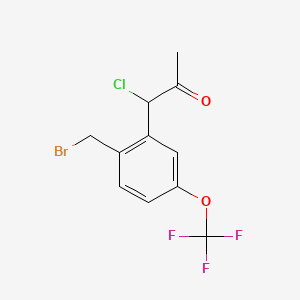![molecular formula C16H25NO5 B14053779 3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine CAS No. 100449-58-9](/img/structure/B14053779.png)
3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxymethoxy groups and a methoxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of pyrrolidine derivatives may involve the use of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to encapsulate organocatalysts like proline. This approach not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore catalytic processes in biological systems .
化学反应分析
Types of Reactions
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved.
科学研究应用
Pyrrolidine derivatives are widely used in scientific research due to their versatility. Some applications include:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential therapeutic effects, including as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)pyrrolidine: This compound shares a similar pyrrolidine ring structure but lacks the methoxymethoxy groups.
N-Methylpyrrolidine: Another pyrrolidine derivative used as an intermediate in pharmaceutical synthesis.
Uniqueness
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
属性
CAS 编号 |
100449-58-9 |
|---|---|
分子式 |
C16H25NO5 |
分子量 |
311.37 g/mol |
IUPAC 名称 |
3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO5/c1-18-10-21-15-9-17-14(16(15)22-11-19-2)8-12-4-6-13(20-3)7-5-12/h4-7,14-17H,8-11H2,1-3H3 |
InChI 键 |
YZGFKXGNHHJDFL-UHFFFAOYSA-N |
规范 SMILES |
COCOC1CNC(C1OCOC)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


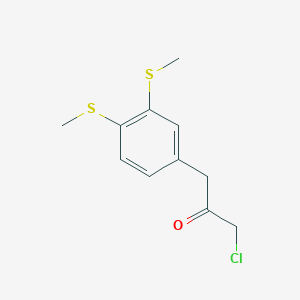
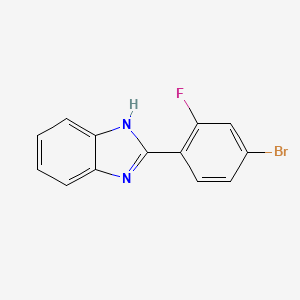
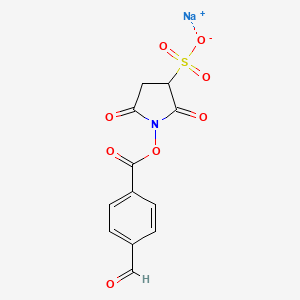
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
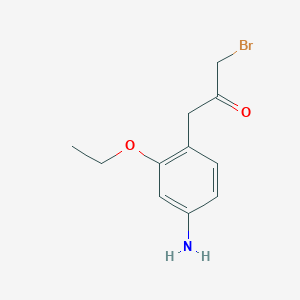



![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
